6-Cyanonaphthalen-2-YL octadecanoate
Description
6-Cyanonaphthalen-2-YL octadecanoate is a synthetic ester compound characterized by a naphthalene backbone substituted with a cyano group at the 6-position and an octadecanoate (stearate) ester at the 2-position. The compound’s structure combines aromatic and aliphatic moieties, making it relevant for applications requiring both hydrophobicity and reactivity.
Properties
CAS No. |
61699-20-5 |
|---|---|
Molecular Formula |
C29H41NO2 |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
(6-cyanonaphthalen-2-yl) octadecanoate |
InChI |
InChI=1S/C29H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29(31)32-28-21-20-26-22-25(24-30)18-19-27(26)23-28/h18-23H,2-17H2,1H3 |
InChI Key |
VWNZNVDCPMTTKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyanonaphthalen-2-YL octadecanoate typically involves the esterification of 6-cyanonaphthalen-2-ol with octadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Cyanonaphthalen-2-YL octadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
6-Cyanonaphthalen-2-YL octadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Cyanonaphthalen-2-YL octadecanoate involves its interaction with specific molecular targets and pathways. The cyano group and ester functionality play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Structural and Functional Group Analogues
Table 1: Key Structural and Functional Comparisons
Spectral and Analytical Comparisons
- Mass Spectrometry: 2-Phenylethyl octadecanoate () shows acyl fragments at m/z 267 (octadecanoyl), similar to the expected fragmentation of this compound. Butyl octadecanoate () is identifiable via GC-MS, suggesting that this compound could also be analyzed using similar techniques, albeit with adjustments for its aromatic substituents.
- NMR Spectroscopy: Glycidyl octadecanoate () exhibits ester carbonyl signals at δ ~172.7 ppm, comparable to other octadecanoate esters. The cyano group in this compound would introduce distinct ¹³C shifts (~110–120 ppm for C≡N) and alter proton environments near the naphthalene ring .
Stability and Hydrolysis Behavior
- Butyl octadecanoate hydrolyzes to stearic acid and butanol, a process regulated by the SCF List 7 due to insufficient toxicological data . For this compound, hydrolysis would yield 6-cyanonaphthalen-2-ol and stearic acid. The aromatic cyano group may slow hydrolysis compared to alkyl esters, necessitating specific stability studies.
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